molecular formula C5H5FN2O2S B13159483 4-Methylpyrimidine-2-sulfonyl fluoride CAS No. 35762-74-4

4-Methylpyrimidine-2-sulfonyl fluoride

Cat. No.: B13159483
CAS No.: 35762-74-4
M. Wt: 176.17 g/mol
InChI Key: YQMPKGAVBRPUBD-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-2-sulfonyl fluoride typically involves the reaction of 4-methylpyrimidine with sulfonyl fluoride reagents. One common method is the direct sulfonylation of 4-methylpyrimidine using sulfonyl chlorides followed by fluorination. This process can be carried out under mild reaction conditions using readily available reagents .

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis approach. This method allows for the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and easy-to-operate reagents . The process is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-2-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acids such as serine, threonine, and cysteine .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidine-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.

    2-Fluoropyridine-4-sulfonyl fluoride: A fluorinated pyridine derivative with similar reactivity.

    4-Methylpyridine-2-sulfonyl fluoride: A pyridine analog with a methyl group at the 4-position.

Uniqueness

4-Methylpyrimidine-2-sulfonyl fluoride is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with specific amino acids sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and drug discovery .

Properties

CAS No.

35762-74-4

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

4-methylpyrimidine-2-sulfonyl fluoride

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3

InChI Key

YQMPKGAVBRPUBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)F

Origin of Product

United States

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